molecular formula C9H8N2O B8797536 1-Diazo-3-phenylpropan-2-one

1-Diazo-3-phenylpropan-2-one

Cat. No.: B8797536
M. Wt: 160.17 g/mol
InChI Key: YBFLCCYMUGRHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Diazo-3-phenylpropan-2-one, also known as benzyl diazomethyl ketone, is a versatile α-diazocarbonyl compound of significant interest in synthetic and catalytic chemistry. Its primary research value lies in its role as a precursor for metal-stabilized carbene intermediates, which can undergo a range of useful transformations. This compound has been effectively used in the synthesis of complex molecular scaffolds, such as chiral cyclopropane rings, which are key pharmacophores in pharmaceuticals and bioactive natural products . It has also been applied in metal-catalyzed reactions with aromatic hydrocarbons to form cyclohepta-1,3,5-trienes . Mechanistic studies are another key application. The compound serves as a model substrate for investigating decomposition pathways, such as the oxiren–oxocarbene equilibrium , and for developing novel catalytic reduction methods. For instance, supported gold nanoparticles (Au/TiO2) can catalyze the highly chemoselective reduction of its diazo functionality to a methylene group using borohydride reagents, leaving ketone carbonyls intact . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate safety precautions, as diazo compounds can be potentially hazardous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-diazo-3-phenylpropan-2-one

InChI

InChI=1S/C9H8N2O/c10-11-7-9(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

YBFLCCYMUGRHSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C=[N+]=[N-]

Origin of Product

United States

Methodologies for the Chemical Synthesis of 1 Diazo 3 Phenylpropan 2 One

Diazo Transfer Protocols for α-Diazoketones

Diazo transfer reactions are among the most widely used methods for synthesizing α-diazoketones. This strategy involves the transfer of a diazo group from a donor reagent, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound. scielo.brchem-station.com

The Regitz diazo transfer is a classical and highly effective method for preparing α-diazoketones from substrates with activated methylene groups, such as β-dicarbonyl compounds. scielo.brorganic-chemistry.org For simple ketones, which lack the requisite acidity at the α-position for direct diazo transfer, a "deformylative diazo transfer" strategy is employed. chem-station.comorgsyn.org This two-step process involves an initial formylation of the ketone to create a more acidic 1,3-dicarbonyl intermediate, which then readily undergoes diazo transfer with a sulfonyl azide reagent. orgsyn.orgmdpi.com

Recent adaptations have expanded the utility of this reaction. One notable variation is a tandem reaction that combines a primary amine-catalyzed Regitz diazo transfer with a subsequent C-C bond cleavage. This approach allows for the efficient synthesis of α-diazoketones from 1,3-diketones in a single pot. organic-chemistry.orgacs.org The reaction is catalyzed by simple primary amines like methylamine (B109427) in an alcoholic solvent, offering a convenient alternative to traditional methods. organic-chemistry.org

Method Substrate Type Key Features Reference
Classical Regitz Transferβ-Dicarbonyl CompoundsDirect transfer to activated methylene group. scielo.br
Deformylative Diazo TransferSimple KetonesTwo-step process: formylation followed by diazo transfer. chem-station.comorgsyn.org
Tandem Regitz Transfer/C-C Cleavage1,3-DiketonesPrimary amine-catalyzed one-pot synthesis of α-diazoketones. organic-chemistry.orgacs.org

The choice of the diazo-transfer reagent is critical to the success of the reaction. Sulfonyl azides are the most common class of reagents used for this purpose. scielo.br Among the various sulfonyl azides, p-toluenesulfonyl azide (TsN₃) and p-nitrobenzenesulfonyl azide (p-NBSA) are frequently utilized. orgsyn.orgorganic-chemistry.org The reactivity of the sulfonyl azide can significantly influence the reaction outcome; for instance, diazo transfer is often favored with the use of the more reactive p-NBSA. orgsyn.org However, purification can sometimes be challenging due to the sulfonamide byproduct. In some cases, the byproduct derived from TsN₃ is more easily removed by chromatography. nih.gov

Trifluoromethanesulfonyl azide (triflyl azide, TfN₃) is another highly effective reagent for diazo transfer reactions. organic-chemistry.org Its high reactivity allows for the efficient synthesis of a range of α-diazocarbonyl compounds. Due to its potential instability, generating and using triflyl azide in a continuous flow system has been developed as a safer alternative to batch processing, enabling its use with excellent yields while minimizing handling hazards. nih.gov

Reagent Abbreviation Common Applications Notes
p-Toluenesulfonyl azideTsN₃General diazo transfer to activated methylene compounds.Sulfonamide byproduct is often easily removed. nih.gov
p-Nitrobenzenesulfonyl azidep-NBSADiazo transfer where higher reactivity is needed.Can improve yields but byproduct may co-elute with product. orgsyn.orgnih.gov
Trifluoromethanesulfonyl azideTfN₃Highly efficient diazo transfer to various substrates.Often generated and used in situ or in flow due to instability. nih.gov

The potential explosive hazard associated with sulfonyl azides has spurred the development of safer alternatives. rsc.org The 'Sulfonyl-Azide-Free' (SAFE) protocol is a significant advancement in this area. This method avoids the isolation and handling of explosive sulfonyl azides by generating the diazo transfer reagent in situ. rsc.orgorganic-chemistry.org The SAFE protocol typically involves a mixture of sodium azide, potassium carbonate, and a sulfonyl chloride precursor, such as m-carboxybenzenesulfonyl chloride, in an aqueous medium. organic-chemistry.orgresearchgate.net This approach has been successfully applied to a wide range of substrates, including less reactive monocarbonyl compounds. organic-chemistry.org

Beyond the SAFE protocol, other reagents have been designed for enhanced safety and efficiency. These include:

Polymer-supported benzenesulfonyl azide : This reagent offers improved safety characteristics and simplifies product purification, as the sulfonamide byproduct is bound to the solid support and can be removed by filtration. scielo.brorganic-chemistry.org

2-Azido-1,3-dimethylimidazolinium chloride (ADMC) : This reagent facilitates diazo transfer under mild conditions, and the byproducts are highly water-soluble, allowing for easy isolation of the desired diazo compound. organic-chemistry.org

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) : ADT is a highly stable, crystalline solid that serves as an efficient and shelf-stable diazo-transfer reagent, providing excellent yields in short reaction times at room temperature. organic-chemistry.org

Continuous flow chemistry offers a powerful solution to the safety and scalability challenges associated with the synthesis of diazo compounds. acs.orgdurham.ac.uk By performing reactions in small-volume, continuous-flow reactors, the accumulation of hazardous intermediates is minimized, significantly reducing the risk of uncontrolled decomposition. acs.orgnih.gov

This technology has been successfully applied to diazo transfer reactions, including those involving highly reactive reagents like triflyl azide. nih.gov Flow systems allow for the in situ generation and immediate consumption of the diazo compound in a subsequent reaction step, a process known as "telescoping." acs.orgafricacommons.net This approach not only enhances safety by avoiding the isolation of potentially explosive intermediates but also improves efficiency and allows for the synthesis of pure products with minimal purification. durham.ac.uk

Acylation of Diazomethane (B1218177) and its Derivatives for α-Diazoketone Formation

The acylation of diazomethane is a fundamental and direct method for the synthesis of terminal α-diazoketones. The Arndt-Eistert reaction is the most well-known example, in which an acyl chloride reacts with diazomethane to furnish the corresponding α-diazoketone. chim.itwikipedia.org To avoid the formation of α-chloroketone byproducts, an excess of diazomethane is typically used. researchgate.net Alternatively, mixed anhydrides, generated from a carboxylic acid, can be used in place of acyl chlorides as the acylating agent. organic-chemistry.orgresearchgate.net

Diazomethane itself is a highly toxic and explosive gas, which presents significant handling challenges. durham.ac.uk As a result, trimethylsilyldiazomethane (B103560) (TMSCHN₂) has emerged as a safer, more stable, and commercially available substitute. durham.ac.ukorganic-chemistry.org It reacts with acyl chlorides or mixed anhydrides to produce α-diazoketones in high yields and is more amenable to scale-up operations. durham.ac.ukorganic-chemistry.org This method is particularly useful for preparing diazoketones that are not readily accessible through diazo-transfer protocols.

Emerging Synthetic Strategies for the Construction of α-Diazoketone Scaffolds

Research continues to uncover novel methods for the synthesis of α-diazoketones, focusing on milder conditions, broader substrate scope, and alternative reagents. One emerging area involves the diazotization of primary aliphatic amines that contain α-acceptor substituents, using reagents like sodium nitrite (B80452) under acidic conditions. rsc.org More recently, novel N-transfer reagents have been developed that can directly convert α-amino acid derivatives into the corresponding α-diazo compounds under mild basic conditions, providing a one-step route to these valuable products. nih.gov

Other innovative strategies move away from traditional diazo transfer and acylation pathways entirely. These include:

Oxidation of Hydrazones : Metal-free pathways using reagents like (difluoroiodo)benzene can oxidize N-(tert-butyldimethylsilyl)hydrazones to generate diazo compounds. researchgate.net

Bamford-Stevens Reaction : This method involves the base-mediated cleavage of tosylhydrazones to yield diazo compounds. researchgate.net

Diazomethane Surrogates : Reagents such as N-isocyanotriphenylimino phosphorene have been developed to act as substitutes for diazomethane in the conversion of acyl chlorides to α-diazoketones. researchgate.net

Photochemical Methods : Visible-light-driven reactions are being explored where α-diazoketones act as "denitrogenated synthons," opening up new avenues for their synthesis and application in multicomponent reactions. acs.org

These emerging strategies highlight the ongoing evolution of diazo chemistry, aiming to provide safer, more efficient, and versatile tools for organic synthesis. rsc.org

Elucidating the Reactivity Profile and Diverse Reaction Pathways of 1 Diazo 3 Phenylpropan 2 One

Carbenoid Generation and Subsequent Transformations

The most fundamental reaction of 1-diazo-3-phenylpropan-2-one involves the generation of a carbene or, more commonly, a metal-associated carbenoid intermediate. Diazo compounds are well-established carbene precursors, and the loss of dinitrogen can be initiated thermally, photochemically, or, most frequently, through catalysis by transition metals. nih.govresearchgate.net Highly reactive carbene intermediates are generated from diazo compounds and are involved in various chemical processes, including insertion and cycloaddition reactions. nih.govrsc.org

The general process can be represented as follows:

Activation: A transition metal catalyst, typically based on rhodium (Rh), copper (Cu), or palladium (Pd), coordinates to the diazo compound.

Nitrogen Extrusion: The metal facilitates the cleavage of the C-N bond, leading to the release of stable N₂ gas.

Carbenoid Formation: A metal-carbene complex, or carbenoid, is formed. This species retains the reactivity of a free carbene but is often more stable and selective.

These carbenoids are electrophilic and can undergo several key transformations:

Cycloaddition: Reaction with unsaturated systems like alkenes or alkynes.

Insertion: Insertion into single bonds, most notably C-H and O-H bonds. nih.gov

Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen, oxygen) to form ylides, which can then rearrange.

The benzyl (B1604629) group adjacent to the carbonyl in this compound influences the stability and reactivity of the resulting carbenoid, providing a platform for stereoselective reactions.

Method of GenerationCatalyst/ConditionIntermediatePrimary Transformations
Thermal High Temperature (Δ)Free CarbeneInsertion, Rearrangement
Photochemical UV Light (hν)Free CarbeneInsertion, Wolff Rearrangement nih.gov
Catalytic Rh₂(OAc)₄, Cu(acac)₂, etc.Metal CarbenoidCycloaddition, Insertion, Ylide Formation researchgate.net

Cycloaddition Reactions Initiated by this compound

The diazo group itself can act as a 1,3-dipole, participating directly in cycloaddition reactions without prior conversion to a carbenoid. This reactivity is a cornerstone of diazo chemistry.

As a 1,3-dipole, this compound can react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.gov This reaction is often referred to as a Huisgen 1,3-dipolar cycloaddition. wikipedia.org

With electron-deficient alkenes, such as acrylates or enones, the reaction typically yields pyrazoline derivatives. The reaction is regioselective, with the terminal nitrogen of the diazo group bonding to the β-carbon of the activated alkene. wikipedia.org The mechanism proceeds in a concerted fashion. researchgate.net Research indicates that the rate of these cycloadditions is dependent on the electron-withdrawing capability of the substituents on the alkene. nih.gov

Similarly, 2H-azirines can serve as dipolarophiles in reactions with diazo compounds. The strained ring of the azirine readily participates in the cycloaddition, leading to the formation of bicyclic nitrogen-containing heterocycles. These reactions provide a powerful method for constructing complex ring systems. nih.govresearchgate.net

DipolarophileProduct TypeKey Features
Electron-Deficient Alkene PyrazolineHigh regioselectivity; Concerted mechanism. wikipedia.orgresearchgate.net
2H-Azirine Bicyclic HeterocycleStrain-release driven; Forms complex nitrogenous scaffolds.

While the diazo compound itself is a 1,3-dipole, the carbenoid generated from it can also lead to the formation of other 1,3-dipolar species. A prominent example is the generation of carbonyl ylides. When the metal carbenoid formed from this compound interacts with its own adjacent carbonyl oxygen, a carbonyl ylide is formed.

This carbonyl ylide is a reactive 1,3-dipole that can then undergo [3+2] cycloaddition with a suitable dipolarophile. This two-step sequence—carbenoid formation followed by intramolecular ylide generation and subsequent intermolecular cycloaddition—significantly expands the synthetic utility of the parent diazo compound. Polarized alkenes, such as enol ethers, are effective partners in these cycloaddition reactions. nih.gov

Insertion Reactions Mediated by this compound

Insertion reactions are a hallmark of carbene and carbenoid chemistry. The electrophilic carbene intermediate generated from this compound can insert into various X-H bonds, forming new carbon-carbon and carbon-heteroatom bonds with high efficiency.

The insertion of a carbenoid into a C-H bond is a powerful strategy for C-H functionalization, transforming relatively inert bonds into valuable C-C bonds. These reactions can occur both intramolecularly and intermolecularly. For substrates containing N-aryl groups, intramolecular aromatic C-H insertion is a favorable pathway to produce nitrogen-containing heterocycles like indolin-2-ones. nih.gov

The regioselectivity of C-H insertion is influenced by several factors:

Proximity: Intramolecular reactions leading to 5-membered rings are generally favored.

Electronic Effects: Insertion is favored at electron-rich C-H bonds (tertiary > secondary > primary).

Catalyst Control: The choice of metal catalyst and its ligands can profoundly influence the stereoselectivity of the insertion.

Recent studies on related systems have shown that cobalt-catalyzed C-H activation followed by carbene migratory insertion provides a modular approach for the difunctionalization of organic molecules. rsc.orgchemrxiv.org

Carbenoids generated from diazo compounds readily insert into the O-H bonds of alcohols, phenols, and water. nih.gov This reaction provides a direct method for the synthesis of α-alkoxy and α-hydroxy ketones. The reaction with an alcohol (R-OH) proceeds via the formation of an oxonium ylide intermediate, which then undergoes a rapid proton transfer to yield the ether product.

In molecules containing both C-H and O-H bonds, competition between the two insertion pathways is common. O-H insertion is generally much faster and often dominates over C-H insertion. nih.gov However, catalyst systems have been developed to favor C-H functionalization even in the presence of unprotected hydroxyl groups, such as in phenols. nih.govmdpi.com For instance, the combination of a Rh(II) catalyst with a specific ligand like Xantphos has been shown to promote para-selective C-H functionalization of free phenols, overcoming the typically favored O-H insertion pathway. nih.gov

Insertion TypeBond FormedSubstrate ExamplesKey Characteristics
C-H Insertion C-CAlkanes, Aryl groupsPowerful for C-H functionalization; regioselectivity is key. nih.gov
O-H Insertion C-OAlcohols, Phenols, WaterGenerally very fast and high-yielding; competes with C-H insertion. nih.govnih.gov

Nitrogen-Hydrogen (N-H) Insertion Reactions (e.g., into Amide N-H Bonds)

The metal-carbenoid species generated from this compound can readily undergo insertion into the N-H bonds of various nitrogen-containing nucleophiles, such as amides and carbamates. This reaction provides a direct and efficient route for the formation of new carbon-nitrogen bonds, which are ubiquitous in biologically active molecules and pharmaceuticals.

The mechanism typically involves the formation of a metal carbene, which is then attacked by the nitrogen atom of the amide. This is followed by a proton transfer, often facilitated by the reaction medium or catalyst, to yield the final insertion product and regenerate the catalyst. researchgate.net The choice of metal catalyst, often based on rhodium, copper, or silver, is crucial for achieving high efficiency and, in the case of prochiral substrates, high enantioselectivity. researchgate.netorganic-chemistry.org Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed to catalyze these N-H insertion reactions with high chemo- and stereoselectivity. rochester.edu

Recent studies have demonstrated the feasibility of highly enantioselective N-H insertion reactions into amides using chiral dirhodium(II) catalysts. These reactions proceed rapidly under mild conditions and exhibit a broad substrate scope, affording chiral α-amino ketone derivatives in high yields and with excellent enantioselectivity. researchgate.net

Table 1: Catalyst Performance in Asymmetric N-H Insertion into Amide Bonds. (Note: Data is illustrative of typical results for α-diazoketones in similar reactions, as detailed in the cited literature.)
CatalystSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Chiral Dirhodium(II) ComplexAmide96-9988-96 researchgate.net
Cu/Chiral BipyridineCarbamateUp to 95Up to 95 organic-chemistry.org
Engineered MyoglobinBenzylamine82-99N/A rochester.edu

Rearrangement Reactions Originating from this compound Intermediates

The intermediates derived from this compound, particularly the α-ketocarbene, are prone to various rearrangement reactions. These transformations are synthetically valuable as they allow for significant molecular restructuring to produce new carbon skeletons.

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds. wikipedia.org Upon thermal, photochemical, or metal-catalyzed decomposition, this compound loses dinitrogen to form an α-ketocarbene. This carbene undergoes a 1,2-rearrangement where the benzyl group (-CH2Ph) migrates from the carbonyl carbon to the carbene carbon, resulting in the formation of a highly reactive ketene (B1206846) intermediate (3-phenylpropen-1-one). wikipedia.orgorganic-chemistry.org

The mechanism of the rearrangement has been a subject of extensive study and can proceed through either a concerted pathway, where nitrogen loss and benzyl group migration occur simultaneously, or a stepwise pathway involving the discrete formation of the carbene intermediate. organic-chemistry.orgnih.gov The specific pathway can be influenced by the reaction conditions. organic-chemistry.org The resulting ketene is a versatile synthetic intermediate that is typically not isolated but trapped in situ by nucleophiles. For example, in the presence of water, alcohols, or amines, the ketene is converted into 3-phenylpropanoic acid, its corresponding esters, or amides, respectively. This sequence is famously exploited in the Arndt-Eistert homologation of carboxylic acids. organic-chemistry.org

In specific contexts, such as when the diazo compound is modified to contain a β-hydroxy group, treatment with a Lewis acid can facilitate the loss of dinitrogen to generate a destabilized vinyl cation. nih.gov While not a direct reaction of this compound itself, this chemistry is a key reaction pathway for analogous diazo ketones. nih.gov This highly reactive intermediate can undergo a subsequent, energetically favorable 1,2-shift of a substituent (like the phenyl group in related substrates) across the double bond. nih.gov This rearrangement leads to a second, more stable vinyl cation, which can then undergo further reactions, such as intramolecular C-H insertion, to form cyclic products like cyclopentenones. nih.govnih.gov The migratory aptitude of different groups in this rearrangement generally follows trends observed in other cationic rearrangements, where the group best able to stabilize a positive charge migrates preferentially. nih.gov

Radical Reactions and Additions to Carbenoids Derived from this compound

While many reactions of diazo compounds proceed via singlet carbenes (which exhibit concerted, stereospecific reactivity), it is also possible to access radical-type reactivity. nih.gov This can be achieved through the generation of a triplet carbene, which has two unpaired electrons and behaves as a diradical. Photochemical conditions can sometimes favor the formation of triplet carbenes. researchgate.net

Alternatively, novel catalytic systems can be employed to engage diazo compounds in radical pathways. For instance, iodine-catalyzed activation of diazo compounds under photochemical or thermal conditions can generate carbon-centered radicals. nih.gov These radical intermediates can then participate in reactions such as additions to alkenes. The carbenoid, a metal-carbene complex, can also exhibit reactivity that deviates from the classic free carbene. Depending on the metal used (e.g., copper, rhodium, zinc), the carbenoid's electrophilicity and reactivity can be tuned. researchgate.net These carbenoids are key intermediates in synthetically important transformations like cyclopropanation of olefins. researchgate.netlibretexts.org

Decomposition Pathways of this compound

The decomposition of this compound is the initiating step for its rich chemistry and can be induced by heat or light. The specific conditions of the decomposition dictate the nature of the reactive intermediates formed and, consequently, the final products.

Thermal Decomposition: Heating this compound, typically at temperatures above 100 °C, leads to the extrusion of molecular nitrogen to generate an α-ketocarbene. organic-chemistry.orgrsc.org In the absence of trapping agents, this intermediate primarily undergoes the Wolff rearrangement to form a ketene. organic-chemistry.org The thermal conditions, however, can sometimes lead to competing side reactions. For related diazo compounds, bimolecular pathways can occur where two molecules of the diazo compound react to form products like azines. rsc.org

Photochemical Decomposition: Irradiation of this compound with ultraviolet light provides an alternative, often milder, method for generating the α-ketocarbene. tuni.fi Photolysis can proceed via an excited state of the diazo molecule. tuni.fi Similar to the thermal process, the primary pathway for the resulting carbene is the Wolff rearrangement. wikipedia.orgtuni.fi However, photochemical excitation can also populate the triplet state of the carbene, leading to radical-type reactions. researchgate.net The choice between thermal and photochemical methods can thus influence the product distribution, as different reactive intermediates or different energy states of the same intermediate may be favored. nih.gov

Table 2: Comparison of Decomposition Methods for α-Diazoketones.
Decomposition MethodTypical ConditionsPrimary IntermediateMajor Reaction PathwayReference
ThermalHeating (>100 °C)α-Ketocarbene (Singlet)Wolff Rearrangement organic-chemistry.orgrsc.org
PhotochemicalUV Irradiation (e.g., 366 nm)α-Ketocarbene (Singlet and/or Triplet)Wolff Rearrangement, Radical Reactions researchgate.nettuni.fi
Metal-CatalyzedRh(II), Cu(I), Ag(I) salts, room temp.Metal CarbenoidInsertion, Cycloaddition, Wolff Rearrangement organic-chemistry.orgorganic-chemistry.org

Role of Oxirene Intermediates in Decomposition Processes

The decomposition of α-diazocarbonyl compounds, including this compound, often proceeds through highly reactive carbene intermediates. A key mechanistic question in the chemistry of these species, particularly in the context of the Wolff rearrangement, is the potential involvement of an oxirene intermediate. The Wolff rearrangement is a critical reaction of α-diazo ketones that leads to the formation of a ketene, which can then be trapped by various nucleophiles.

The prevailing hypothesis suggests that upon photolytic or thermal decomposition, the α-diazo ketone loses nitrogen gas (N₂) to form a carbonyl carbene. This carbene exists in equilibrium between a singlet and a triplet state. The singlet carbene can undergo a concerted 1,2-rearrangement to form the ketene directly. Alternatively, it can cyclize to form a transient, anti-aromatic oxirene ring. If an oxirene is formed as a discrete intermediate, it is proposed to subsequently reopen to form the same carbonyl carbene, which then rearranges to the ketene product. tuni.fi The role of the oxirene is often debated, with its existence typically inferred from isotopic labeling studies and computational analysis. tuni.fi For α-diazo ketones, the Wolff rearrangement is generally a very rapid process, making the direct detection of any intermediate, including the carbene or the oxirene, exceptionally challenging. tuni.fi

Specific Functional Group Transformations and Derivatizations

The conversion of the diazo group [C=(N₂)] in α-diazocarbonyl compounds to a methylene (B1212753) group (CH₂) is a less common but valuable transformation. A modern and efficient method for this reduction utilizes gold nanoparticles supported on titanium dioxide (Au/TiO₂) as a catalyst. mdpi.comresearchgate.net This catalytic system facilitates the reduction of the diazo functionality in compounds like this compound to yield the corresponding ketone, 1-phenylpropan-2-one.

The reaction is typically carried out at room temperature using a protic solvent like methanol and a hydride source such as ammonia borane (NH₃BH₃) or sodium borohydride (NaBH₄). mdpi.comresearchgate.net The process is a form of catalytic transfer hydrogenation, formally requiring one hydride equivalent from the boron reagent and one proton from the solvent. mdpi.comresearchgate.net A key advantage of this Au-catalyzed protocol is its chemoselectivity; the ketone carbonyl group remains intact under the reaction conditions, whereas uncatalyzed reactions with the same boron hydride reagents would typically reduce the ketone. mdpi.com The proposed mechanism involves the formation of a chemisorbed carbene on the surface of the gold nanoparticles, which then reacts with the proximally activated hydride reagent. mdpi.com

Table 1: Au-Catalyzed Reduction of α-Diazocarbonyl Compounds

Substrate (α-Diazo Ketone)Product (Ketone)Reducing AgentCatalystSolventYield
This compound1-Phenylpropan-2-oneNH₃BH₃ or NaBH₄Au/TiO₂ (1 mol%)Methanol>90%
2-Diazo-1-phenylethan-1-oneAcetophenoneNH₃BH₃ or NaBH₄Au/TiO₂ (1 mol%)Methanol>90%
1-Diazo-3,3-dimethylbutan-2-one3,3-Dimethylbutan-2-oneNH₃BH₃ or NaBH₄Au/TiO₂ (1 mol%)Methanol>90%

α-Diazo ketones, such as this compound, can be converted into α-xanthylmethyl ketones through a straightforward and efficient chemical sequence. This transformation proceeds via a protonation/nucleophilic substitution pathway. latrobe.edu.auresearchgate.net The reaction is typically initiated by treating the α-diazo ketone with an acid, such as p-toluenesulfonic acid, in the presence of a xanthate salt, which acts as the nucleophile. latrobe.edu.au Potassium ethyl xanthogenate is a commonly used nucleophile for this purpose. latrobe.edu.au

The mechanism involves the initial protonation of the diazo carbon, which generates a diazonium ion intermediate. This intermediate is an excellent leaving group, and the subsequent loss of dinitrogen (N₂) is readily displaced by the xanthate nucleophile in an Sₙ2-type reaction. This sequence provides a simple and effective route to a diverse range of α-xanthylmethyl ketones, leveraging the ready availability of α-diazo ketones from their corresponding carboxylic acids. latrobe.edu.auresearchgate.net

Table 2: Synthesis of α-Xanthylmethyl Ketones from α-Diazo Ketones

Reactant 1 (α-Diazo Ketone)Reactant 2 (Nucleophile)PromoterProduct Type
This compoundPotassium Ethyl Xanthogenatep-Toluenesulfonic Acidα-Xanthylmethyl Ketone
General α-Diazo KetonePotassium Ethyl Xanthogenatep-Toluenesulfonic Acidα-Xanthylmethyl Ketone

Catalysis in Transformations Involving 1 Diazo 3 Phenylpropan 2 One

Transition Metal Catalysis for Carbene and Carbenoid Generation

Transition metal catalysts are highly effective for promoting the extrusion of dinitrogen from α-diazocarbonyl compounds to form metal-carbene or carbenoid species. nih.gov These intermediates are electrophilic and can engage in a wide range of reactions, including insertions, cyclopropanations, and ylide formations. nih.gov

Dirhodium(II) complexes are preeminent catalysts for transformations involving α-diazoketones. The mechanism involves the initial nucleophilic attack of the diazo compound onto the rhodium catalyst, forming a metal-diazo complex. This is followed by the rate-limiting extrusion of N₂ to generate the rhodium-carbene intermediate. nih.gov

Dirhodium(II) paddlewheel complexes, such as dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are widely used due to their efficiency and predictability. epa.gov The four bridging carboxylate ligands create a stable yet reactive catalytic center. acs.org The electrophilicity of the catalyst, and thus its reactivity, can be tuned by modifying these ligands. For instance, complexes with electron-withdrawing ligands, like rhodium(II) trifluoroacetate (B77799) (Rh₂(TFA)₄), are generally more reactive and can catalyze reactions that are sluggish with Rh₂(OAc)₄.

These rhodium carbenes can undergo various transformations, including:

C-H Insertion: Intramolecular C-H insertion is a powerful method for forming cyclic ketones. For example, α-aryl-α-diazo ketones can be cyclized efficiently using rhodium catalysts to produce α-aryl cyclopentanones. organic-chemistry.org

Cyclopropanation: The reaction of the rhodium carbene with an olefin is a common method for synthesizing cyclopropanes. epa.gov

Ylide Formation: Reaction with heteroatoms (e.g., oxygen, sulfur, nitrogen) leads to the formation of ylides, which can undergo subsequent rearrangements or cycloadditions. nih.gov

CatalystTypical Reaction TypeKey Features
Dirhodium(II) Acetate (Rh₂(OAc)₄)C-H Insertion, CyclopropanationStandard, widely used, robust. epa.gov
Dirhodium(II) Trifluoroacetate (Rh₂(TFA)₄)C-H Insertion, CyclopropanationHigher reactivity due to electron-withdrawing ligands.
Dirhodium(II) Octanoate (Rh₂(Oct)₄)Relay Carbene InsertionUsed in multicomponent reactions. organic-chemistry.org

A major advancement in rhodium catalysis has been the development of chiral dirhodium(II) complexes for asymmetric synthesis. By replacing the achiral carboxylate ligands with chiral ones, a chiral environment is created around the active rhodium center. This allows for the enantiofacial discrimination of the incoming substrate, leading to the formation of one enantiomer of the product in excess. nih.gov

Catalysts like dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄, have proven effective in enantioselective cyclopropanation and C-H functionalization reactions. nih.gov The specific conformation of these chiral catalysts, sometimes referred to as a "chiral crown," is believed to be crucial for inducing high levels of asymmetry. nih.gov The choice of catalyst, solvent, and temperature can significantly influence both the yield and the enantioselectivity of these transformations. nih.gov For example, high enantioselectivity is often achieved at lower reaction temperatures. nih.gov

Chiral Rhodium CatalystReaction TypeAchieved Enantioselectivity (ee)
Rh₂(S-PTTL)₄Enantioselective CyclopropanationHigh
Rh₂(S-NTTL)₄C-H Functionalization of Indolesup to 95% ee nih.gov
Cramer's Rh(III) CatalystAtroposelective C-H Activationup to 70% ee nih.gov

Copper complexes have a long history as catalysts for diazo compound decomposition and offer a cost-effective alternative to rhodium. mdpi.com Both Cu(I) and Cu(II) salts, such as CuI and copper(II) acetylacetonate (B107027) (Cu(acac)₂), are effective in generating copper carbene intermediates. nih.govnih.gov

While rhodium-catalyzed reactions are often highly selective, copper catalysts can exhibit different selectivity profiles. In reactions with phenols, for example, many metal catalysts favor O-H insertion. However, copper catalysis has been shown to promote ortho-selective C-H functionalization, a unique and valuable transformation. mdpi.com The mechanism and selectivity can be influenced by the specific copper salt used (e.g., CuCl vs. CuCl₂), with evidence suggesting the involvement of bimetallic carbene intermediates in some cases. mdpi.com

Copper catalysts are also widely used in:

Cyclopropanation: A classic application of copper catalysis in diazo chemistry.

[3+2] Cycloaddition: Copper-catalyzed reactions can be used to construct five-membered rings, such as isoxazoles, in one-pot, multi-component reactions. nih.gov

Buchner Reaction: Copper catalysts can mediate the Buchner ring expansion reaction, providing access to seven-membered cycloheptatriene (B165957) rings from aromatic precursors. rsc.org

Recent breakthroughs have also been made in asymmetric copper-catalyzed reactions, including polar X-H bond insertions. rsc.org

Gold, once considered chemically inert, has emerged as a highly effective catalyst when in nanoparticulate form. researchgate.net Gold nanoparticles (AuNPs) can catalyze a range of organic transformations, including those involving diazo compounds, often under mild conditions. rsc.orgyoutube.com The catalytic activity of AuNPs is highly dependent on factors such as particle size, the support material (e.g., TiO₂, Fe₂O₃), and the reaction conditions. mdpi.com

Unsupported, colloidal gold nanoparticles have demonstrated intrinsic catalytic activity for various reactions, bridging the gap between homogeneous and heterogeneous catalysis. rsc.org In the context of α-diazoketone chemistry, gold catalysis provides an alternative pathway for carbene generation, leading to transformations such as C-H functionalization and cyclopropanation.

While rhodium and copper dominate the field, a variety of other transition metals can also catalyze the decomposition of α-diazocarbonyl compounds. nih.gov

Iron (Fe) and Ruthenium (Ru): These metals are more earth-abundant and less expensive than rhodium. Fe and Ru catalysts can promote carbene transfer reactions, including C-H functionalization. mdpi.com Bimetallic Fe-Ru catalysts have also been developed, capitalizing on the synergistic effects between the two metals. mdpi.com

Palladium (Pd): Palladium catalysts are known to mediate oxidative cross-coupling reactions between cyclic α-diazo ketones and arylboronic acids. nih.gov The mechanism is thought to involve the formation of a palladium carbene species. nih.gov

Iridium (Ir) and Cobalt (Co): These metals are also active in C-H functionalization and other carbene transfer reactions. researchgate.net The specific choice of metal can influence the reaction outcome and selectivity.

Rhodium-Catalyzed Reactions (e.g., Dirhodium(II) Complexes, Rhodium Trifluoroacetate)

Biocatalysis for Asymmetric Transformations of 1-Diazo-3-phenylpropan-2-one

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high levels of stereoselectivity under environmentally benign conditions. nih.gov The use of enzymes to control the reactivity of diazo compounds is a growing area of research. Enzymes, such as modified cytochromes, can catalyze X-H insertion reactions of α-diazo compounds with high enantioselectivity. nih.gov

The primary strategies in biocatalysis for generating chiral molecules include:

Kinetic Resolution (KR): An enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Dynamic Kinetic Resolution (DKR): This combines the enzymatic kinetic resolution with in-situ racemization of the starting material, allowing for a theoretical yield of 100% of a single enantiomer. nih.gov

Asymmetric Transformation: An enzyme converts a prochiral substrate directly into a single enantiomer of the product. nih.gov

These enzymatic methods provide a complementary approach to transition metal catalysis for the synthesis of enantioenriched compounds derived from α-diazoketones like this compound.

Lewis Acid Catalysis and Promoted Reactions

Lewis acid catalysis represents a cornerstone of synthetic organic chemistry for activating substrates and facilitating a wide array of chemical transformations. In the context of reactions involving diazo compounds, Lewis acids play a crucial role in promoting reactions such as cyclopropanation and carbonyl additions. researchgate.netnih.gov While early work often utilized achiral boron trihalides, the development of chiral Lewis acids has enabled significant advances in asymmetric synthesis. nih.gov

The mechanism of Lewis acid catalysis in reactions with diazo compounds typically involves the coordination of the Lewis acid to the carbonyl oxygen of the diazo species. This activation enhances the electrophilicity of the diazo carbon, facilitating nucleophilic attack by an olefin to form a cyclopropane (B1198618) ring or by another nucleophile. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction, and chiral Lewis acids are often employed to induce enantioselectivity. nih.gov For instance, chiral oxazaborolidinium ions have been shown to be effective Lewis acid catalysts for asymmetric 1,2- and 1,4-carbonyl additions of nucleophiles, including diazo compounds. nih.gov

Furthermore, Lewis acids can be employed to control the regioselectivity of reactions. In the context of reactions with donor-acceptor cyclopropanes, different Lewis acids have been shown to direct the nucleophilic ring-opening to selectively yield different N-alkylation products of indazoles. rsc.org This highlights the ability of Lewis acids to modulate the reaction pathway and achieve specific product outcomes. The development of novel phosphorus-based Lewis acids is also expanding the toolkit for metal-free catalysis, offering new possibilities for activating substrates and promoting unique reactivity. rsc.org

Mechanistic Investigations of Reactions Involving 1 Diazo 3 Phenylpropan 2 One

Elucidation of Carbene and Carbenoid Intermediates in Reaction Pathways

The primary reactive species generated from 1-diazo-3-phenylpropan-2-one is a carbene, a neutral molecule containing a divalent carbon atom. The generation of this intermediate is typically achieved through thermal, photochemical, or transition-metal-catalyzed decomposition, which involves the extrusion of molecular nitrogen. libretexts.org

Free Carbene Generation: Under photolytic or thermal conditions, this compound decomposes to form a "free" phenylacetylcarbene. This carbene can exist in two spin states: a singlet state, where the two non-bonding electrons are spin-paired in a single orbital, and a triplet state, where the electrons are unpaired in different orbitals. The reactivity and selectivity of the carbene are highly dependent on its spin state. digitellinc.com Visible-light-mediated methods have recently emerged as a mild and practical approach for generating these free carbene intermediates. rsc.org

Metal Carbenoid Formation: In the presence of transition metal catalysts, such as those based on rhodium(II), copper(I), or gold(I), the diazo compound forms a metal-associated carbene species known as a metal carbenoid. libretexts.orgresearchgate.net In this intermediate, the carbene carbon is bound to the metal center, which modulates its reactivity. Metal carbenoids are generally more selective than free carbenes, as the catalyst's ligand sphere provides steric and electronic control over subsequent transformations. digitellinc.comnih.gov The reaction proceeds through the initial coordination of the diazo compound to the metal catalyst, followed by the loss of dinitrogen to afford the reactive metal carbenoid intermediate. researchgate.net

The choice of method for generating the carbene or carbenoid intermediate is a critical factor that influences the reaction pathway and the selectivity of the transformation.

Role of Ylide Intermediates (e.g., Carbonyl Ylides, Azirinium Ylides, Metal-Associated Ylides)

Once formed, the carbene or carbenoid derived from this compound can react with Lewis bases (molecules or ions with a lone pair of electrons) to form ylides. An ylide is a neutral dipolar molecule containing a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom. These ylide intermediates are pivotal in a variety of multicomponent reactions and cycloadditions. researchgate.net

Carbonyl Ylides: The reaction of the phenylacetylcarbene with the oxygen atom of a carbonyl group (from an aldehyde or ketone) generates a carbonyl ylide. This intermediate is a 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.

Nitrile Ylides: In the presence of nitriles, the carbene intermediate can be trapped to form a nitrile ylide. This key intermediate can then react with other nucleophiles, such as carboxylic acids, in a cascade reaction to synthesize complex molecules like imides. organic-chemistry.org

Oxonium Ylides: Intramolecular reactions can occur if a suitable Lewis basic site, such as an ether oxygen, is present within the same molecule as the diazo group. Photochemical excitation can lead to the formation of an intramolecular oxonium ylide, which can be detected spectroscopically and leads to characteristic rearrangement products. ucla.edu

Phosphonium Ylides: While distinct from carbene-derived ylides, phosphonium ylides are another important class of ylides used in reactions like the Wittig olefination, where a carbonyl group is converted to an alkene. organic-chemistry.orgyoutube.com The mechanism involves the nucleophilic addition of the ylide to a carbonyl, forming a four-membered oxaphosphetane intermediate which then collapses to form the alkene and a stable phosphine oxide. youtube.com

The formation and subsequent reaction of these ylide intermediates provide powerful strategies for rapidly building molecular complexity from simple precursors.

Transition State Analysis and Reaction Energetics in Catalytic Cycles

Understanding the transition states and energy profiles of catalytic cycles is fundamental to rationalizing and predicting reaction outcomes. For reactions involving this compound, computational and experimental studies provide insight into the energetics of carbene formation and transfer.

Mechanistic studies, including kinetic analysis and computational modeling, have been employed to map the potential energy surfaces of these reactions. For example, in Wolff rearrangements, the transformation of α-diazocarbonyl compounds into ketenes is a key step, and its mechanism continues to be a subject of study and discussion. researchgate.net The energy difference between singlet and triplet carbene states and the barriers to their interconversion are also critical parameters that influence the reaction pathway. researchgate.net

Table 1: Representative Energetic Considerations in Diazo Compound Reactions

Reaction Step Description Typical Energetic Factors
Diazo Decomposition Loss of N₂ to form a carbene/carbenoid. Activation energy is lowered by heat, light, or metal catalysts.
Carbene Transfer Reaction of the carbene with a substrate (e.g., alkene). The transition state energy determines the rate and stereoselectivity.
Ylide Formation Reaction of the carbene with a Lewis base. Generally a low-barrier process with a stable intermediate.

| Catalyst Regeneration | Release of the product and regeneration of the active catalyst. | Must be energetically favorable for catalytic turnover. |

This table provides a generalized overview of energetic factors in reactions involving diazo compounds.

Exploration of Stereochemical Control Mechanisms (e.g., Diastereoselectivity, Enantioselectivity)

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis. Reactions of this compound can be rendered highly stereoselective through various strategies.

Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. In reactions like cyclopropanation, the relative orientation of the approaching reactants in the transition state determines the diastereomeric outcome. For instance, the use of bulky catalysts can favor the formation of the trans cyclopropane (B1198618) product over the cis product due to minimized steric interactions.

Enantioselectivity: This involves the selective formation of one enantiomer over its mirror image, which is typically achieved using chiral catalysts or auxiliaries. youtube.com Chiral dirhodium(II) carboxylates and copper(I) complexes with chiral ligands are prominent examples of catalysts that induce high levels of enantioselectivity in carbene transfer reactions. mdpi.com The chiral ligands create a well-defined, asymmetric environment around the metal center, forcing the substrate to approach the carbenoid from a specific face, thereby leading to the preferential formation of one enantiomer. mdpi.comresearchgate.net

The development of new chiral catalysts and a deeper understanding of the catalyst-substrate interactions in the transition state are key to achieving high levels of stereocontrol. researchgate.netresearchgate.net

Table 2: Examples of Stereocontrol in Carbene Transfer Reactions

Catalyst Type Reaction Type Typical Selectivity Mechanism of Control
Chiral Rh(II) Carboxylates Cyclopropanation High ee% Chiral ligands create an asymmetric pocket around the metal-carbenoid.
Chiral Cu(I)-BOX/PyBox C-H Insertion High ee% Ligand geometry dictates the trajectory of substrate approach.

This table illustrates common strategies for achieving stereocontrol in reactions of diazo compounds.

Factors Governing Regioselectivity and Chemoselectivity in Complex Reactions

When a molecule contains multiple potential reaction sites or functional groups, controlling where the reaction occurs is essential.

Regioselectivity: This refers to the preference of a reaction to occur at one specific site over other possible constitutional isomers. study.comdurgapurgovtcollege.ac.in For example, in a C-H insertion reaction with a substrate containing multiple different C-H bonds (primary, secondary, tertiary), the carbene will preferentially insert into the most reactive bond. This reactivity is governed by a combination of electronic factors (e.g., insertion into electron-rich C-H bonds is often faster) and steric factors (insertion into less hindered C-H bonds is favored). mdpi.com

Chemoselectivity: This is the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. researchgate.netslideshare.net A carbene generated from this compound might have the choice between reacting with an alkene (cyclopropanation), an alcohol (O-H insertion), or an amine (N-H insertion). The choice of catalyst is paramount in directing this selectivity. For example, certain rhodium catalysts are known to strongly favor O-H insertion over cyclopropanation, while some copper catalysts may show the opposite preference. rsc.orgnih.gov

By carefully selecting the catalyst, solvent, and temperature, chemists can precisely control the regiochemical and chemochemical outcome of complex reactions involving this compound.

Applications of 1 Diazo 3 Phenylpropan 2 One in Complex Organic Synthesis

Construction of Carbocyclic Systems

1-Diazo-3-phenylpropan-2-one is particularly well-suited for the synthesis of carbocyclic rings, offering methodologies for the creation of both three- and seven-membered ring systems.

Cyclopropane (B1198618) rings are important structural motifs found in numerous natural products and pharmaceuticals. The reaction of the carbene generated from this compound with alkenes provides a direct route to functionalized cyclopropanes.

A notable example involves the chemoenzymatic cyclopropanation of styrene (B11656) using an engineered myoglobin (B1173299) catalyst. In this reaction, this compound serves as the carbene precursor, reacting with styrene to yield the corresponding keto-functionalized cyclopropane. This biocatalytic approach offers high stereoselectivity, providing access to chiral cyclopropane building blocks that can be further diversified. The enzymatic products can be readily transformed, enabling the efficient synthesis of a wide array of structurally diverse cyclopropane scaffolds.

CatalystOlefinDiazo CompoundProduct
Engineered MyoglobinStyreneThis compoundKeto-functionalized cyclopropane

This table showcases a specific example of a cyclopropanation reaction involving this compound.

The Büchner ring expansion reaction is a classic method for the synthesis of seven-membered cycloheptatriene (B165957) rings from aromatic compounds. This transformation typically involves the reaction of a diazo compound with an aromatic substrate in the presence of a transition metal catalyst.

Research has demonstrated the successful use of this compound in the synthesis of cyclohepta-1,3,5-trienes. In these reactions, aromatic hydrocarbons are treated with the diazo compound in the presence of a rhodium trifluoroacetate (B77799) catalyst. The reaction proceeds through the initial formation of a norcaradiene intermediate, which then undergoes a spontaneous electrocyclic ring-opening to furnish the cycloheptatriene product. This method provides a preparative route to these valuable seven-membered ring systems.

Formation of Diverse Heterocyclic Scaffolds

Beyond carbocycles, this compound is a valuable precursor for the synthesis of various heterocyclic frameworks, which are ubiquitous in medicinal chemistry and materials science.

While direct synthesis of oxazines and azadienes from this compound is not extensively documented, the reactivity of α-diazoketones suggests plausible pathways. The in situ generated ketene (B1206846) from a Wolff rearrangement of this compound could potentially undergo a [4+2] cycloaddition with an imine to form an oxazinone, a precursor to oxazines. Similarly, reactions with other heteroatom-containing substrates could lead to the formation of various nitrogen- and oxygen-containing heterocycles. The synthesis of 1,3-oxazine derivatives has been achieved through various methods, including the reaction of primary amines, aldehydes, and phenols, highlighting the general interest in this heterocyclic core.

The synthesis of dihydrofuran derivatives can be achieved through various synthetic strategies, including cycloaddition reactions. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of α-diazocarbonyl compounds in [3+2] cycloaddition reactions with electron-deficient alkenes is well-established. This suggests that the carbene derived from this compound could potentially react with suitable Michael acceptors to afford functionalized dihydrofurans.

Homologation Reactions for Carbon Chain Extension

Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, are fundamental transformations in organic synthesis. The Arndt-Eistert reaction is a classic example of a homologation that utilizes α-diazo ketones.

This reaction sequence begins with the conversion of a carboxylic acid to its corresponding acid chloride, which is then reacted with a diazo compound, such as diazomethane (B1218177), to form an α-diazo ketone. In the context of this compound, one could envision its formation from a suitable carboxylic acid precursor. The key step of the Arndt-Eistert homologation is the Wolff rearrangement of the α-diazo ketone to a ketene. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.com This rearrangement can be induced thermally, photochemically, or through catalysis, often with silver salts. wikipedia.orgorganic-chemistry.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, the ketene is converted to a carboxylic acid with an extended carbon chain. The use of alcohols or amines as nucleophiles leads to the formation of esters or amides, respectively. wikipedia.org This methodology provides a powerful tool for the systematic extension of carbon chains in a variety of molecular contexts.

Functionalization of Complex and Sensitive Substrates (e.g., Heteroaryl Compounds, Natural Product Derivatives)

The generation of a benzylacetylcarbene from this compound offers a potent method for the functionalization of substrates that may be sensitive or possess intricate structures, such as heteroaryl compounds and derivatives of natural products. The typical reactivity of such carbenes involves insertion into C-H or X-H (where X is a heteroatom like N, O, or S) bonds.

Heteroaryl Compounds: Heteroaromatic systems, like indoles and pyrroles, are common motifs in pharmaceuticals and natural products. The C-H bonds of these electron-rich systems are potential sites for functionalization via carbene insertion. While the broader class of α-diazoesters and α-diazophosphonates has been shown to undergo C-H insertion reactions with indoles and pyrroles catalyzed by various metals, specific documented examples detailing the reaction of this compound with complex heteroaryl substrates are less common in readily available literature. However, the underlying principles of carbene chemistry suggest its potential for such transformations, which would lead to the introduction of a 3-phenylpropan-2-one moiety onto the heterocyclic core. For instance, the reaction with an indole (B1671886) would be expected to yield C3-alkylated products, a common modification in the synthesis of bioactive indole alkaloids.

Natural Product Derivatives: The chemo- and site-selective modification of natural products is a significant challenge in medicinal chemistry, aiming to create analogues with improved properties. Diazo compounds have been employed for this purpose, targeting functional groups like hydroxyls (-OH) for O-H insertion or olefins for cyclopropanation. The reaction of a carbene generated from this compound with a polyhydroxylated natural product, such as a steroid or a macrolide, could theoretically lead to the selective etherification of one or more hydroxyl groups. The selectivity would be governed by steric and electronic factors within the substrate. However, specific applications of this compound for the direct functionalization of complex natural products like steroids or alkaloids are not extensively detailed in primary research literature, which often favors other stabilized diazo reagents for these transformations.

Strategic Role as a Building Block in Total Synthesis and Medicinal Chemistry Research

The most prominent role of this compound in synthesis is as a key building block in the Arndt-Eistert homologation reaction. nih.gov This reliable one-carbon chain extension of carboxylic acids has cemented its place in both total synthesis and medicinal chemistry. beilstein-journals.orgnih.gov

The Arndt-Eistert synthesis involves a three-step sequence:

Conversion of a carboxylic acid to its corresponding acid chloride.

Reaction of the acid chloride with a diazoalkane, such as diazomethane or, in this context, the formation of the specific diazoketone from a suitable precursor. This compound is the product when phenylacetyl chloride is treated with diazomethane.

A metal-catalyzed (typically using silver oxide, Ag₂O) or photochemical Wolff rearrangement of the resulting α-diazoketone to form a ketene intermediate. beilstein-journals.org

Trapping of the highly reactive ketene with a nucleophile (e.g., water, alcohol, or amine) to yield the homologated carboxylic acid, ester, or amide, respectively. beilstein-journals.org

Application in Medicinal Chemistry: Synthesis of β-Amino Acids

A significant application of this methodology is in the synthesis of β-amino acids from their naturally occurring α-amino acid counterparts. nih.govnih.govresearcher.life β-Amino acids are crucial components in the design of peptidomimetics, which are compounds that mimic the structure of peptides but often have improved stability against enzymatic degradation. beilstein-journals.org Peptides containing β-amino acids can adopt stable secondary structures and have found use as enzyme inhibitors and other therapeutic agents. nih.govnih.gov

The synthesis of β-phenylalanine derivatives from α-phenylalanine is a classic example. nih.gov The α-amino acid is first N-protected (e.g., as a phthalimide (B116566) or with a Boc group) before its carboxyl group is activated and reacted to form the diazoketone, which then undergoes the Wolff rearrangement. nih.gov This process extends the carbon chain by one methylene unit between the carboxyl group and the α-carbon, preserving the original stereochemistry. researcher.life

Table 1: Arndt-Eistert Homologation for β-Amino Acid Synthesis

Starting Material (N-Protected α-Amino Acid) Key Reagent Product (N-Protected β-Amino Acid) Significance
N-Phthaloyl-L-phenylalanine Diazomethane (to form the diazoketone), Ag₂O N-Phthaloyl-(R)-β-phenylalanine Access to unnatural β-amino acids for peptidomimetics nih.gov
N-Boc-L-phenylalanine Diazomethane, Ag₂O N-Boc-(R)-β-phenylalanine Building block for enzyme inhibitors and bioactive peptides nih.gov
N-Fmoc-L-α-Amino Acids Diazomethane, Ag₂O / Ultrasound N-Fmoc-L-β-Amino Acids General method for synthesizing various β-amino acids for drug discovery beilstein-journals.org

Role in Total Synthesis

In the realm of total synthesis, the Arndt-Eistert homologation provides a reliable method for carbon chain extension, which can be critical for constructing the carbon skeleton of a complex natural product. While ketones are recognized as strategic building blocks for synthesizing natural product-inspired compounds, the specific use of this compound is most frequently associated with the Wolff rearrangement to build up a carbon framework step-by-step. rsc.orgresearchgate.net The reaction allows for the iterative elongation of a carbon chain, which can be a key strategic element in a convergent or linear synthesis plan.

Computational Chemistry Approaches in 1 Diazo 3 Phenylpropan 2 One Research

Molecular Orbital Theory and Correlations with Reactivity (e.g., HOMO Energy)

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in predicting chemical behavior. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

For diazo compounds, these concepts are directly applicable to their primary reaction pathway: the loss of dinitrogen (N₂) to form a carbene. Theoretical studies have shown that a smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity. irjweb.comrsc.org In the context of diazoalkanes, higher HOMO energy levels correlate with a lower activation energy barrier for the release of N₂. chemrxiv.org Conversely, a more stable (lower energy) HOMO implies a stronger interaction between the carbene fragment and the N₂ moiety, resulting in a higher activation energy for N₂ extrusion. nih.gov The electronic structure of diazo compounds is characterized by delocalized π electron density across the α-carbon and the two nitrogen atoms, which is a key feature to consider in MO analysis. wikipedia.org

ParameterCorrelation with ReactivityImplication for 1-Diazo-3-phenylpropan-2-one
HOMO EnergyHigher energy correlates with lower activation barrier for N₂ release. chemrxiv.orgnih.govIndicates a greater propensity to form the corresponding carbene.
LUMO EnergyLower energy correlates with greater electrophilicity. wuxiapptec.comRelates to the reactivity of the diazo compound as a 1,3-dipole. wikipedia.org
HOMO-LUMO Gap (ΔE)A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.netirjweb.comSuggests a greater overall tendency to undergo chemical transformation.

Density Functional Theory (DFT) Studies for Mechanistic Elucidation and Prediction

Density Functional Theory (DFT) has become a standard tool for investigating the reaction mechanisms of diazo compounds. nih.gov It provides a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those involving transition metal catalysts. nih.govresearchgate.net For α-diazocarbonyl compounds like this compound, DFT calculations are used to explore the kinetics and thermodynamics of N₂ release, which is often the rate-determining step in their reactions. chemrxiv.org

DFT studies have been instrumental in elucidating the mechanisms of subsequent carbene reactions. For example, calculations can predict the selectivity between C-H and O-H bond insertion reactions when the carbene intermediate reacts with substrates like phenols. nih.govresearchgate.net Such studies involve locating the transition states for each pathway and comparing their activation barriers to determine the favored product. nih.gov Furthermore, DFT can model the influence of different substituents on the activation energy for N₂ elimination, revealing that factors such as the partial charges on the carbene carbon and terminal nitrogen significantly affect reactivity. chemrxiv.orgnih.gov In rhodium(II)-catalyzed reactions of α-diazoketones, DFT has been used to investigate the competition between different reaction pathways, such as the ring opening versus 1,5-cyclization of intermediate azirinium ylides. beilstein-journals.org

Mechanistic AspectRole of DFTExample from Diazo Chemistry Research
N₂ EliminationCalculates the activation energy barrier for the formation of the carbene intermediate. chemrxiv.orgInvestigating how electron-donating or -withdrawing groups affect the C-N bond cleavage barrier. nih.gov
Carbene InsertionDetermines the preferred reaction pathway by comparing transition state energies for competing reactions (e.g., C-H vs. O-H insertion). nih.govModeling the reaction of a metal carbene with a phenol (B47542) to predict chemoselectivity. researchgate.net
Cycloaddition ReactionsElucidates the stepwise vs. concerted nature of cycloadditions and predicts stereochemical outcomes.Studying the 1,3-dipolar cycloaddition of a diazo compound with an alkene. nih.gov
Catalyst-Substrate InteractionModels the coordination of the diazo compound to a metal catalyst and the subsequent steps of the catalytic cycle. mdpi.comInvestigating the mechanism of iron-catalyzed diazocarbonylation. mdpi.com

Bonding Evolution Theory (BET) for Understanding Bond Formation and Cleavage

Bonding Evolution Theory (BET) offers a detailed chronological description of the changes in chemical bonds during a reaction. It achieves this by combining the analysis of the Electron Localization Function (ELF), which maps the electron pair density, with Thom's catastrophe theory to identify points along the reaction coordinate where the topology of the electron density changes fundamentally. nih.gov This methodology allows for a precise determination of when and how bond breaking and forming processes occur. nih.gov

The application of BET can reveal whether bond cleavage and formation events happen synchronously or asynchronously. nih.gov For instance, in a hydrogen abstraction reaction studied with a hybrid QM/MM-BET method, the C-H bond breaking and O-H bond formation were found to be asynchronous. nih.gov While specific studies applying BET to the N₂ extrusion from this compound are not prevalent in the searched literature, the methodology is well-suited to analyze this process. It could precisely map the sequence of electronic rearrangements during the cleavage of the C-N bond and the formation of the N≡N triple bond, providing a deeper understanding of this fundamental reaction step in diazo chemistry.

Theoretical Modeling of Reactive Intermediates and Transition States

The chemistry of this compound is dominated by the behavior of highly reactive, short-lived species. Theoretical modeling is essential for characterizing these transient structures. The primary reactive intermediate formed from a diazo compound is a carbene, generated upon the loss of N₂. nih.govwikipedia.org Computational methods, particularly DFT, are used to calculate the geometry, energy, and electronic state (singlet or triplet) of this carbene.

In metal-catalyzed reactions, the key intermediate is a metal carbene or carbenoid. researchgate.net DFT calculations can model the structure of these complexes and elucidate their electronic properties, which dictate their subsequent reactivity in reactions like cyclopropanation or X-H insertion. nih.govresearchgate.net For example, in the reaction of an α-diazoketone with an azirine, DFT was used to calculate the energy profile for the transformation of an intermediate azirinium ylide, mapping out the transition states for its competing ring-opening and cyclization pathways. beilstein-journals.org

Transition states (TS) are the highest energy points on a reaction pathway and represent the critical bottleneck of a reaction. Locating and characterizing the TS for N₂ extrusion is a common goal of theoretical studies on diazo compounds. chemrxiv.orgmdpi.com By calculating the structure and energy of the TS, chemists can determine the activation energy, which governs the reaction rate. These models provide invaluable insights into how catalysts or substituents modify the TS structure to facilitate or inhibit the reaction.

Transient SpeciesDescriptionInformation Gained from Modeling
CarbeneA neutral, divalent carbon species formed after N₂ loss. nih.govGeometry, singlet-triplet energy gap, charge distribution, reactivity.
Metal Carbene (Carbenoid)A carbene complexed to a transition metal catalyst (e.g., Rh, Cu, Fe). nih.govmdpi.comresearchgate.netStructure of the complex, nature of the metal-carbon bond, prediction of chemoselectivity and stereoselectivity. researchgate.net
Transition StateThe highest-energy structure along the reaction coordinate connecting reactants and products.Activation energy (reaction rate), geometric structure at the point of bond breaking/formation. chemrxiv.orgmdpi.com
Azirinium YlideAn intermediate formed from the reaction of a carbene with the nitrogen of an azirine. beilstein-journals.orgEnergy profiles for competing reaction pathways (e.g., ring opening vs. cyclization). beilstein-journals.org

Analytical Methodologies for Research on 1 Diazo 3 Phenylpropan 2 One and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and for tracking the conversion of reactants to products in real-time.

¹H NMR Spectroscopy provides detailed information about the proton environment within a molecule. For 1-diazo-3-phenylpropan-2-one, the proton NMR spectrum exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons adjacent to the phenyl group (C₆H₅CH₂ ) are observed as a singlet at approximately δ 3.6 ppm, while the methine proton of the diazo group (CH N₂) appears as a singlet around δ 5.2 ppm. Monitoring the disappearance of the diazo proton signal and the appearance of new signals can effectively track the progress of a reaction.

¹³C NMR Spectroscopy offers insights into the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) resonates at approximately δ 190 ppm. The carbon atom of the diazo group (C HN₂) is typically found around δ 48 ppm. The methylene carbon (C H₂C₆H₅) appears at about δ 45 ppm, and the aromatic carbons of the phenyl ring are observed in the characteristic region of δ 126-135 ppm. Changes in these chemical shifts provide clear evidence of chemical transformations. researchgate.net

¹⁹F NMR Spectroscopy is a valuable technique when fluorine atoms are incorporated into the reacting molecules or products. researchgate.netsemanticscholar.org Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, ¹⁹F NMR can be a powerful probe for monitoring reaction kinetics and identifying fluorinated intermediates and products, even in complex mixtures. nih.govrsc.org For instance, if this compound were to react with a fluorinated reagent, the appearance of new signals in the ¹⁹F NMR spectrum would allow for precise tracking of the formation of the fluorinated product. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between protons and carbons, providing definitive structural assignments for more complex reaction products. ipb.ptweebly.comomicsonline.org

Interactive Data Table: Typical NMR Data for this compound

Nucleus Position Chemical Shift (δ, ppm) Multiplicity
¹H C₆H₅ 7.2-7.4 Multiplet
¹H C₆H₅CH₂ ~3.6 Singlet
¹H CH N₂ ~5.2 Singlet
¹³C C =O ~190 -
¹³C C HN₂ ~48 -
¹³C C H₂C₆H₅ ~45 -
¹³C C ₆H₅ 126-135 -

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation (e.g., HRMS-ESI-qTOF)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of compounds and confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) and a high-resolution mass analyzer such as a quadrupole Time-of-Flight (qTOF) is particularly powerful.

For this compound (C₉H₈N₂O), the expected exact mass is 160.0637 g/mol . nih.gov HRMS-ESI-qTOF analysis would be used to measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula, confirming the identity of the starting material and any subsequent reaction products. nih.gov In reaction monitoring, MS can be used to identify intermediates and byproducts by their molecular weights.

Infrared (IR) Spectroscopy for Detection of Diazo Functionality and Reaction Progress

Infrared (IR) spectroscopy is an excellent method for identifying the presence of specific functional groups within a molecule. arxiv.org The diazo group has a very strong and characteristic stretching vibration that appears in a relatively uncongested region of the IR spectrum, making it easy to detect. rsc.org

For this compound, the key vibrational bands of interest include:

N≡N stretch: A very strong and sharp absorption band typically observed in the range of 2100-2150 cm⁻¹. This band is a definitive marker for the diazo functional group. semanticscholar.org

C=O stretch: A strong absorption band for the ketone carbonyl group, usually found around 1640-1680 cm⁻¹.

The progress of a reaction involving the diazo group can be conveniently monitored by observing the disappearance of the characteristic N≡N stretching band. nih.govnih.gov For example, in a reaction where the diazo group is converted to another functionality, the peak at ~2100 cm⁻¹ will decrease in intensity and eventually disappear upon completion of the reaction, while new peaks corresponding to the functional groups of the product will appear. escholarship.org

Interactive Data Table: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Diazo (N≡N) Stretch 2100-2150 Strong, Sharp
Ketone (C=O) Stretch 1640-1680 Strong
Aromatic C-H Stretch ~3030 Medium
Aliphatic C-H Stretch 2850-2960 Medium

X-ray Crystallography for Precise Solid-State Structure Determination of Reaction Products

When a reaction product can be obtained as a single crystal of suitable quality, X-ray crystallography provides the most definitive and unambiguous structural information. nih.govlibretexts.org This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. acs.orgnih.gov

While this compound itself may be challenging to crystallize due to its reactive nature, its stable reaction products are often amenable to this analysis. jhu.edu An X-ray crystal structure provides irrefutable proof of the molecular structure of a new compound, confirming the outcome of a chemical transformation. mdpi.com It is particularly crucial for establishing the absolute configuration of chiral molecules that may be formed in stereoselective reactions.

Chromatographic Techniques for Purity Assessment and Stereoisomeric Analysis (e.g., Chiral HPLC, SFC, TLC)

Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and analyzing stereoisomers.

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a reaction. researchgate.net By spotting the reaction mixture on a TLC plate at different time points, one can visualize the consumption of the starting material (this compound) and the formation of the product(s) as distinct spots with different retention factors (Rf values).

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and purification of reaction mixtures. For reactions that produce chiral products, Chiral HPLC is indispensable. mdpi.com Using a chiral stationary phase (CSP), it is possible to separate enantiomers, allowing for the determination of the enantiomeric excess (ee) of a stereoselective reaction. mdpi.com

Supercritical Fluid Chromatography (SFC) is another powerful technique for the separation of stereoisomers. chromatographyonline.com SFC often provides faster separations and higher efficiency than HPLC for certain classes of compounds and is particularly well-suited for chiral separations. It can be used to resolve both enantiomers and diastereomers formed in reactions of this compound.

Future Research Directions and Perspectives in 1 Diazo 3 Phenylpropan 2 One Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for superior catalysts to decompose 1-diazo-3-phenylpropan-2-one and control the subsequent carbene transfer reactions remains a central theme. While rhodium and copper complexes are workhorses in this field, future efforts will focus on diversifying the catalytic toolbox to achieve unprecedented levels of selectivity and efficiency.

Key research directions include:

Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts like rhodium and palladium with more sustainable and economical alternatives. Iron and cobalt complexes, for instance, are gaining traction as efficient catalysts for carbene transfer reactions. nih.gov Future work will likely involve designing sophisticated ligand scaffolds for these metals to rival the selectivity of their noble metal counterparts.

Gold Catalysis: Gold catalysts have demonstrated unique reactivity and selectivity profiles in carbene chemistry, often differing from traditional Rh and Cu systems. rsc.org Exploring gold-catalyzed reactions of this compound could unlock novel pathways, such as chemo- and site-selective C-H functionalization of complex molecules under mild conditions. rsc.org

Artificial Metalloenzymes: The integration of metal catalysts into protein scaffolds to create artificial metalloenzymes offers a promising avenue for achieving enzyme-like selectivity. nih.gov By engineering the protein environment around a metal center, it may be possible to precisely control the stereochemistry of reactions involving the carbene derived from this compound, leading to exceptionally high enantioselectivity.

Photoredox and Dual Catalysis: Combining transition metal catalysis with photoredox catalysis can enable novel reaction pathways that are inaccessible through thermal methods alone. This dual catalytic approach could be used to generate and engage radical intermediates from this compound, opening doors to new types of bond formations.

Catalyst SystemPotential AdvantageTarget Reactions for this compoundReference
Iron/Cobalt PorphyrinsSustainable, low cost, unique reactivityCyclopropanation, C-H/X-H Insertion nih.gov
Ligand-Modified Gold ComplexesHigh chemoselectivity, mild conditionsSelective C-H Functionalization, Cascade Reactions rsc.org
Artificial Metalloenzymes (e.g., Heme Proteins)Ultra-high enantioselectivity, biocompatibilityAsymmetric Cyclopropanation, Si-H Insertion nih.gov
Metal-Free (e.g., Iodine-based)Avoids metal contamination, radical pathwaysRadical-mediated Cyclopropanation usf.edu

Exploration of Unprecedented Reaction Pathways and Reactivity Modes

Beyond the canonical reactions of α-diazoketones, future research will aim to uncover and harness novel reactivity modes of this compound. This involves challenging existing paradigms and exploring reactions that go beyond simple carbene transfer.

Future avenues of exploration include:

[4+2] Cycloadditions: While diazo compounds are famous for undergoing [3+2] cycloadditions, recent discoveries have shown they can participate in unprecedented [4+2] cycloadditions with dienes. nih.gov Investigating the potential of this compound and its derivatives to act as dienophiles could lead to the rapid construction of complex six-membered rings.

Nucleophilic Reactivity: The carbon atom bearing the diazo group possesses nucleophilic character, a feature that is often overlooked in favor of its carbene-precursor role. rsc.orgrsc.org Designing reactions that exploit this nucleophilicity, such as additions to electrophilic π-systems, could provide new strategies for C-C bond formation while retaining the versatile diazo group for subsequent transformations. rsc.org

Ambiphilic Reactivity: Developing catalytic systems that can selectively switch between the electrophilic (carbene) and nucleophilic nature of this compound would be a significant breakthrough, enabling programmable and divergent synthesis from a single precursor.

Radical Pathways: The generation of diazomethyl radicals through photoredox or electrochemical methods represents a departure from traditional two-electron pathways. usf.eduresearchgate.net Exploring the radical-mediated reactions of this compound could lead to novel difunctionalization and coupling reactions.

Advancements in Sustainable Synthesis and Process Optimization for Industrial Relevance

For the chemistry of this compound to find broader application in industrial settings, a focus on green and sustainable practices is essential. This involves addressing the inherent hazards associated with diazo compounds and optimizing processes for scalability and efficiency.

Key areas for advancement are:

Flow Chemistry: Continuous flow technology offers significant safety and efficiency benefits for handling hazardous reagents like diazomethane (B1218177) precursors and for performing subsequent reactions with this compound. acs.org Flow reactors allow for precise control over reaction parameters, minimize the accumulation of unstable intermediates, and facilitate scalable synthesis. acs.orgresearchgate.net

Safer Diazo Transfer Reagents: The development and adoption of safer, more stable, and environmentally benign diazo transfer reagents are crucial. organic-chemistry.org Research into polymer-supported or intrinsically safe reagents can mitigate the explosion risks associated with traditional sulfonyl azides. organic-chemistry.org

Metal-Free Reactions: Expanding the scope of metal-free reactions, such as those catalyzed by Brønsted acids or iodine, reduces reliance on potentially toxic and expensive heavy metals. usf.eduresearchgate.net This simplifies product purification and minimizes hazardous waste.

One-Pot Cascade Reactions: Designing one-pot sequences that generate this compound in situ and immediately consume it in a subsequent catalytic step improves process mass intensity (PMI) by eliminating intermediate isolation and purification steps. rsc.orgorganic-chemistry.org

Integration of Advanced Computational Modeling with Experimental Studies

The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating discovery in organic synthesis. For this compound, computational modeling can provide deep mechanistic insights and guide the rational design of new catalysts and reactions.

Future research will benefit from:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are powerful tools for mapping out reaction energy profiles, identifying transition states, and understanding the subtle factors that govern selectivity. nih.govnih.govresearchgate.net Applying DFT can help rationalize unexpected reaction outcomes and predict the feasibility of novel proposed pathways for this compound.

Catalyst Design: Computational screening of virtual ligand libraries can accelerate the discovery of new catalysts with enhanced activity and selectivity. By modeling the interaction between the metal carbene intermediate and the catalyst, researchers can rationally design ligands that enforce a specific stereochemical outcome.

Predictive Reactivity Models: The integration of machine learning (ML) with large DFT-generated datasets can create predictive models for reaction outcomes. acs.orgnih.gov Such models could predict the activation energy for dinitrogen release or the product distribution for a given substrate, catalyst, and set of conditions, thereby minimizing empirical optimization. acs.orgnih.gov

Computational ToolApplication in this compound ChemistryExpected OutcomeReference
Density Functional Theory (DFT)Mapping reaction pathways (e.g., concerted vs. stepwise)Understanding origins of chemo- and stereoselectivity nih.govnih.gov
Molecular Dynamics (MD)Simulating catalyst-substrate interactions in solutionInsight into dynamic effects and enzyme-mimicking systems nih.gov
Machine Learning (ML) + DFTAnalyzing large datasets to identify reactivity descriptorsPredictive models for catalyst performance and reaction yield acs.orgnih.gov
Conceptual DFT (e.g., CDFT)Analyzing electron density flux to predict reaction initiationRationalizing polar, stepwise cycloaddition mechanisms nih.gov

Targeted Synthesis of Complex Bioactive Molecules and Functional Materials

The ultimate goal of developing new methods is their application in the synthesis of valuable molecules. The unique reactivity of this compound makes it an attractive building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.

Future applications will focus on:

Natural Product Synthesis: The development of highly stereoselective transformations using this compound will enable more efficient and elegant total syntheses of complex natural products. Ring-contraction strategies via the Wolff rearrangement of cyclic precursors or stereoselective C-H insertion reactions are particularly powerful. wikipedia.orgtandfonline.comlscollege.ac.in

Late-Stage Functionalization: The ability of metal carbenes to selectively insert into C-H bonds offers a powerful tool for the late-stage functionalization of drug candidates. This allows for the rapid generation of analog libraries to explore structure-activity relationships without requiring de novo synthesis.

Synthesis of Heterocycles: Diazo compounds are versatile precursors for a wide array of nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. nih.gov Future work will focus on developing novel cascade reactions initiated by this compound to assemble complex heterocyclic systems in a single step. nih.gov

Functional Materials: The reactivity of the carbene intermediate can be harnessed to modify surfaces or polymers. For instance, the [2+1] cycloaddition onto graphene or other carbon nanomaterials could be used to tune their electronic properties, creating new materials for sensing or catalysis. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-Diazo-3-phenylpropan-2-one, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis of diazo compounds often involves diazo transfer reactions. For this compound, a modified procedure using p-acetamidobenzenesulfonyl azide (p-ABSA) as a diazo transfer reagent in acetonitrile (MeCN) with a base like 1,8-diazabicycloundec-7-ene (DBU) is recommended. Key steps include:
  • Slow addition of reagents under inert atmosphere (argon) to minimize side reactions.
  • Purification via column chromatography (e.g., using Et₂O/pentane mixtures).
  • Monitoring reaction progress by ¹⁹F NMR or IR spectroscopy for diazo group confirmation.
    Yield optimization (~47%) can be achieved by controlling stoichiometry (1.5 equiv p-ABSA) and reaction time (12 hours) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Diazo compounds are thermally unstable and potentially explosive. Researchers must:
  • Conduct a pre-experiment hazard analysis, referencing guidelines like Prudent Practices in the Laboratory (Chapter 4) .
  • Use blast shields, fume hoods, and personal protective equipment (gloves, goggles).
  • Store the compound at low temperatures (-18°C) in sealed containers under argon .
  • Avoid grinding or sudden temperature changes.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify phenyl protons (δ 7.2–7.5 ppm) and carbonyl groups (δ 190–210 ppm).
  • IR Spectroscopy : Confirm diazo (N₂) stretches (~2100 cm⁻¹) and ketone (C=O) stretches (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
    Comparative data from structurally similar compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) can guide interpretation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity in [3+2] cycloadditions. Steps include:
  • Geometry optimization of reactants and products.
  • Analysis of frontier molecular orbitals (HOMO-LUMO gaps) to predict reaction sites.
  • Benchmarking against experimental kinetic data (e.g., activation energies).
    Software like Gaussian or ORCA is recommended for such studies .

Q. What experimental strategies resolve contradictions in reported reaction yields for diazo transfer reactions?

  • Methodological Answer : Contradictions often arise from variations in reagent purity or reaction conditions. To address this:
  • Perform control experiments with standardized reagents (e.g., HPLC-grade solvents).
  • Use Design of Experiments (DoE) to isolate variables (temperature, solvent, catalyst).
  • Compare yields under inert vs. ambient atmospheres to assess oxygen sensitivity.
    Statistical tools (e.g., ANOVA) can quantify significance of observed differences .

Q. How can researchers design experiments to study the thermal stability of this compound?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures.
  • Isothermal Calorimetry : Monitor heat flow under controlled conditions (e.g., 25–50°C).
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at storage temperatures.
    Safety thresholds (e.g., maximum safe handling temperature) should be established using these data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.